3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
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Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-13-12-19(24-15-8-10-16(27-3)11-9-15)26-21(23-13)20(14(2)25-26)17-6-4-5-7-18(17)22/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLNTKZUTXXPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorophenyl)-N-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic agents.
- Molecular Formula : C21H19ClN4O
- Molecular Weight : 378.9 g/mol
- CAS Number : 890632-86-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The compound has shown promising results in vitro against various cancer cell lines. For instance, research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit inhibitory effects on cancer cell proliferation.
Case Study Summary :
- Cell Lines Tested : MDA-MB-231 (breast cancer), MCF-7 (breast cancer)
- Assay Method : MTT assay to evaluate cell viability.
- Results :
- Inhibition concentration (IC50) for MDA-MB-231: 29.1 µM
- IC50 for MCF-7: 15.3 µM
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Other Biological Activities
In addition to its anticancer properties, this compound may possess other pharmacological activities:
- Anti-inflammatory Effects : Pyrazolo[1,5-a]pyrimidines have been shown to modulate inflammatory pathways.
- Antibacterial Activity : Some derivatives exhibit significant antibacterial properties against various strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to variations in potency and selectivity against specific targets.
| Structural Modification | Effect on Activity |
|---|---|
| Substitution at the 2-position | Enhanced anticancer activity |
| Variation in methoxy group | Altered enzyme inhibition profile |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. The following synthetic route is commonly employed:
- Formation of Schiff Base : Condensation of 4-chlorobenzaldehyde with 4-methoxyaniline.
- Cyclization Step : Reaction with 2,5-dimethylpyrazole under controlled conditions.
- Purification : Techniques such as recrystallization and chromatography are used to isolate the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
